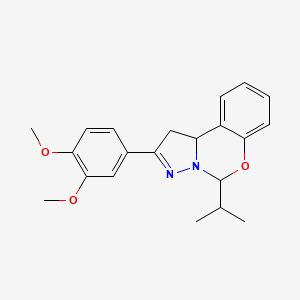![molecular formula C23H18ClFN4OS B11972246 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11972246.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and hydrazide moieties in the structure suggests potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Thioether Formation: The thiol group can be introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Hydrazide Formation: The hydrazide moiety can be synthesized by reacting the thioether derivative with hydrazine hydrate.
Benzylidene Formation: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thioether moieties.
Reduction: Reduction reactions can occur at the hydrazide or benzylidene groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and antifungal agents. The presence of both benzimidazole and hydrazide moieties suggests potential therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazide moiety may interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 2-((1-(2-FLUOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-CHLOROBENZYLIDENE)ACETOHYDRAZIDE
- 2-((1-(2-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C23H18ClFN4OS |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-19-6-2-1-5-17(19)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-16-9-11-18(25)12-10-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChIキー |
OAJSVRBTVAXDAJ-LGJNPRDNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)

![13-phenyl-8-piperidin-1-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11972199.png)
![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972210.png)
![(2E)-6-Benzyl-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972216.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)

![5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B11972239.png)
